6-Bromo-4-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde typically involves the bromination of 4-methyl-1H-indazole-3-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction mixture is then stirred until the bromination is complete, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 6-Bromo-4-methyl-1H-indazole-3-carboxylic acid.
Reduction: 6-Bromo-4-methyl-1H-indazole-3-methanol.
Substitution: 6-Azido-4-methyl-1H-indazole-3-carbaldehyde.
Scientific Research Applications
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indazole derivatives.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-3-carbaldehyde
- 4-Methyl-1H-indazole-3-carbaldehyde
- 6-Bromo-4-formyl-1H-indazole
Uniqueness
6-Bromo-4-methyl-1H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological applications .
Properties
IUPAC Name |
6-bromo-4-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXCFVGXKBJLRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NNC(=C12)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646469 |
Source
|
Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-01-7 |
Source
|
Record name | 6-Bromo-4-methyl-1H-indazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-methyl-2H-indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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